molecular formula C24H21N5O4 B11475769 7-Amino-5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-Amino-5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11475769
M. Wt: 443.5 g/mol
InChI Key: VZONORFCTJTQEP-UHFFFAOYSA-N
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Description

7-AMINO-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with various functional groups such as amino, benzyloxy, and methoxy groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. One efficient method reported involves a one-pot three-component cyclocondensation reaction. This method uses aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature, catalyzed by SnO2/SiO2 nanocomposite . This protocol is advantageous due to its high yield, simple workup procedure, and the non-toxic nature of the catalytic system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, scaling up the reaction volumes, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-AMINO-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-AMINO-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-AMINO-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-AMINO-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

7-amino-5-(3-methoxy-4-phenylmethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C24H21N5O4/c1-28-22-20(23(30)29(2)24(28)31)19(16(12-25)21(26)27-22)15-9-10-17(18(11-15)32-3)33-13-14-7-5-4-6-8-14/h4-11H,13H2,1-3H3,(H2,26,27)

InChI Key

VZONORFCTJTQEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)N(C1=O)C

Origin of Product

United States

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